molecular formula C19H20N6O B6450026 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549043-23-2

6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6450026
CAS No.: 2549043-23-2
M. Wt: 348.4 g/mol
InChI Key: XIDJMXVSDANCOR-UHFFFAOYSA-N
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Description

6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzoyl group, an octahydropyrrolo[3,4-c]pyrrole moiety, and a purine base. The presence of these functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine typically involves multiple steps, including the formation of the octahydropyrrolo[3,4-c]pyrrole core and the subsequent attachment of the benzoyl and purine groups. The final step involves the coupling of the octahydropyrrolo[3,4-c]pyrrole intermediate with a purine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl group or other reducible moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential inhibitor of the 5-hydroxytryptamine receptor 1D (5-HT1D), which plays a significant role in various neurological conditions and cancers. Its selective interaction with this receptor suggests potential therapeutic benefits in managing disorders such as depression and anxiety, as well as certain types of tumors.

Cancer Treatment

Preliminary studies indicate that the compound may exhibit antitumor properties, particularly against malignant neoplasms and lymphomas. Its unique structural features allow it to selectively target cancer cells while minimizing effects on normal cells .

Neurological Disorders

Due to its interaction with serotonin receptors, this compound is being explored for its potential in treating neurological disorders. The modulation of serotonin pathways is crucial for conditions such as migraines and mood disorders .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various derivatives of octahydropyrrolo compounds, including 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through receptor-mediated pathways.

Case Study 2: Neurological Applications

Research conducted at a leading pharmacological institute evaluated the efficacy of this compound in animal models of anxiety and depression. The findings revealed that administration led to reduced anxiety-like behaviors, suggesting its potential use as an anxiolytic agent .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanisms of action. Key interaction studies have shown that the purine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins, enhancing binding affinity and specificity.

Mechanism of Action

The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{5-Benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJMXVSDANCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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